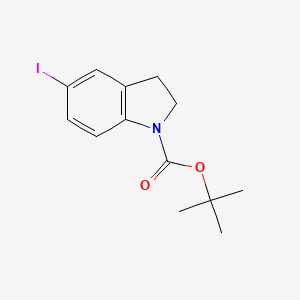

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRPICDZEUAKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623724 | |

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503614-74-2 | |

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate

Introduction

tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate, also known as 1-Boc-5-iodoindoline, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure combines a bicyclic indoline core, a protecting group on the nitrogen atom (tert-butoxycarbonyl, or Boc), and a strategically placed iodine atom on the aromatic ring. This iodine atom serves as a versatile functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the compound's chemical properties, spectroscopic signature, synthesis, and, most critically, its reactivity in key transformations essential for drug discovery and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis. The Boc protecting group enhances solubility in common organic solvents and deactivates the indoline nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulation of the aromatic ring.

Properties Summary

| Property | Value | Reference |

| CAS Number | 503614-74-2 | [1] |

| Molecular Formula | C₁₃H₁₆INO₂ | N/A |

| Molecular Weight | 345.18 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | N/A |

| Purity | Commercially available with ≥97% purity | [2] |

| Predicted Boiling Point | 385.2 ± 41.0 °C | [2] |

| Predicted Density | 1.177 ± 0.06 g/cm³ | [2] |

| Predicted Refractive Index | 1.582 | [2] |

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the expected spectroscopic data provides a reliable fingerprint for compound identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aliphatic protons of the indoline ring would appear as two triplets around 3.0-3.2 ppm (C3-H₂) and 3.9-4.1 ppm (C2-H₂). The aromatic protons would present as a doublet around 7.5 ppm (H-4), a doublet of doublets around 7.6 ppm (H-6), and a doublet around 7.8 ppm (H-7), with coupling constants typical for ortho and meta relationships on a benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The aliphatic carbons of the indoline ring would resonate at approximately 28 ppm (C3) and 53 ppm (C2). The iodinated carbon (C5) would appear at a distinctive upfield shift, typically around 83-85 ppm, due to the heavy atom effect of iodine. Other aromatic carbons would be found in the 110-150 ppm range.

-

IR (Infrared) Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretching band from the Boc group, typically appearing around 1690-1710 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic portions would be observed around 2850-3100 cm⁻¹.

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 345 would be clearly visible. A characteristic fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺) and the entire Boc group ([M-101]⁺).

Synthesis and Purification

The most common laboratory synthesis of tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate involves the reduction of the corresponding indole derivative, which is often more readily available.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of tert-butyl 5-iodo-1H-indole-1-carboxylate to the target indoline. The choice of a selective reducing agent is critical to avoid dehalogenation.

-

Dissolution: Dissolve tert-butyl 5-iodo-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add a reducing agent like sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is favored under mildly acidic conditions for its selectivity in reducing iminium ions, which are formed in situ from the indole double bond.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Reactivity and Key Transformations: A Synthetic Hub

The true value of this molecule lies in the reactivity of the C-I bond. The iodine atom at the 5-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. These reactions are cornerstones of modern pharmaceutical synthesis.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[4] For 5-iodoindoline, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.[5][6]

Causality in Protocol Design: The choice of catalyst, base, and solvent system is crucial for achieving high yields. A common catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is robust and effective for a wide range of substrates.[5] An aqueous base like potassium carbonate (K₂CO₃) is used to activate the boronic acid in the transmetalation step of the catalytic cycle.[5] A solvent mixture like dimethoxyethane (DME) and water ensures that both the organic and inorganic reagents are sufficiently soluble.[5]

-

To a reaction vessel, add tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed solvents (e.g., DME/water 4:1).

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[7][8] This reaction is exceptionally valuable in drug discovery for synthesizing aniline and arylamine derivatives, which are common pharmacophores.

Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step, which forms the C-N bond.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10] Anhydrous, non-polar solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (palladium source, 0.01-0.03 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.06 eq), and NaOtBu (1.4-2.0 eq).

-

Add tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the vessel and heat to 90-110 °C, stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Applications and Significance

The ability to easily introduce diverse substituents at the 5-position of the indoline core makes tert-butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate a highly sought-after building block. The resulting functionalized indolines are precursors to a vast range of biologically active molecules, including inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs.[11] Furthermore, the indoline scaffold is present in numerous compounds targeting neurological disorders.[3] The synthetic accessibility and predictable reactivity of this intermediate streamline the process of library synthesis and structure-activity relationship (SAR) studies in early-stage drug discovery.

References

-

Putey, A., Popowycz, F., & Joseph, B. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids . Synlett, 2007(03), 419-422. Available from: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]

-

Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition, 58(44), 15564-15573. Available from: [Link]

-

Buchwald-Hartwig amination . YouTube. Available from: [Link]

-

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester . Beijing Xinhengyan Technology Co., Ltd. Available from: [Link]

-

tert-butyl 5-iodo-2, 3-dioxo-2, 3-dihydroindole-1-carboxylate . ChemBK. Available from: [Link]

-

Tron, G. C., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 23(8), 1877. Available from: [Link]

-

Ali, M. A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . ACS Omega, 7(27), 23871–23881. Available from: [Link]

-

Suzuki reaction . Wikipedia. Available from: [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]

-

Wallace, S., et al. (2021). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy . Molecules, 26(11), 3326. Available from: [Link]

-

Karchava, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity . Molecules, 27(21), 7545. Available from: [Link]

-

tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate . PubChem. Available from: [Link]

-

Stark, H., et al. (2008). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids . Synthetic Communications, 38(11), 1796-1806. Available from: [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings . ACS Publications. Available from: [Link]

-

Al-Hayali, A., et al. (2022). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists . Journal of Medicinal Chemistry, 65(1), 346–371. Available from: [Link]

-

Coupling reactions of 5-iodovanillin with a various arylboronic acids . ResearchGate. Available from: [Link]

-

Bruno, A., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization . Journal of Medicinal Chemistry, 63(1), 371–393. Available from: [Link]

-

Daugulis, O., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System . The Journal of Organic Chemistry, 83(11), 5846–5857. Available from: [Link]

-

Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . Molecules, 27(15), 4810. Available from: [Link]

-

Appendino, G., et al. (2019). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists . Molecules, 24(18), 3292. Available from: [Link]

-

Supporting information Indoles . The Royal Society of Chemistry. Available from: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- . NIST WebBook. Available from: [Link]

Sources

- 1. This compound - CAS:503614-74-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. research.rug.nl [research.rug.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS No. 503614-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, a key building block in modern medicinal chemistry. With the confirmed CAS number 503614-74-2 , this versatile intermediate offers a strategic entry point for the synthesis of a diverse range of biologically active molecules. This document will detail its chemical properties, provide a validated synthesis protocol, and present its applications in the development of novel therapeutics, supported by experimental workflows and mechanistic insights.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline (2,3-dihydroindole) framework is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure and rich electronic properties allow for precise interactions with a variety of biological targets. The introduction of an iodine atom at the C5 position, as in the title compound, provides a crucial handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, making it an ideal substrate for a wide array of chemical transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

| Property | Value |

| CAS Number | 503614-74-2 |

| Molecular Formula | C₁₃H₁₆INO₂ |

| Molecular Weight | 345.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Data:

-

¹H NMR (Predicted, CDCl₃, 400 MHz): δ 7.5-7.6 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 4.0-4.1 (t, 2H, N-CH₂), 3.0-3.1 (t, 2H, Ar-CH₂), 1.5-1.6 (s, 9H, C(CH₃)₃).

-

¹³C NMR (Predicted, CDCl₃, 100 MHz): δ 151-152 (C=O), 142-143 (Ar-C), 135-136 (Ar-C), 130-131 (Ar-C), 128-129 (Ar-C), 115-116 (Ar-C), 85-86 (Ar-C-I), 81-82 (C(CH₃)₃), 47-48 (N-CH₂), 28-29 (Ar-CH₂), 28 (C(CH₃)₃).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from commercially available 5-iodoindole.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

Part 1: Boc Protection of 5-Iodoindole

-

To a solution of 5-iodoindole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 5-iodo-1H-indole-1-carboxylate.

Part 2: Reduction to the Indoline

-

Dissolve the crude tert-butyl 5-iodo-1H-indole-1-carboxylate from the previous step in glacial acetic acid (0.3 M).

-

Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture into an ice-water mixture and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The C-I bond in this compound is a versatile functional group for the introduction of molecular diversity through various cross-coupling reactions.

Diagram of Key Applications:

Caption: Major cross-coupling reactions utilizing the title compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling to synthesize 5-aryl-2,3-dihydro-indole derivatives, which are prevalent in neuropharmacology.[2]

-

To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water (0.1 M), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 5-aryl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester.

Causality in Experimental Choices:

-

Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving aryl iodides, offering good yields and tolerance to a wide range of functional groups.

-

Base and Solvent System: The combination of potassium carbonate as a base and a dioxane/water solvent system is effective for promoting the transmetalation step and ensuring the solubility of both organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst, thereby ensuring efficient catalytic turnover.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward preparation and amenability to a wide range of cross-coupling reactions make it an indispensable tool for medicinal chemists and drug discovery professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in the pursuit of novel therapeutics.

References

-

MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Retrieved from [Link]

-

ResearchGate. (2020). Development and Application of Indolines in Pharmaceuticals. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

U.S. National Library of Medicine. (2013). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. Retrieved from [Link]

-

U.S. National Library of Medicine. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

-

U.S. National Library of Medicine. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester. This compound, also known as tert-butyl 5-iodoindoline-1-carboxylate, with CAS Number 503614-74-2, is of significant interest to researchers in medicinal chemistry and drug development due to its utility in the synthesis of various indole-containing scaffolds.[1][2] The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural features. It is important to note that the presented data is predictive, based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Molecular Structure and Spectroscopic Correlation

The structure of this compound contains several key functional groups and structural motifs that give rise to characteristic spectroscopic signals. The dihydro-indole (indoline) core, the iodine substituent on the aromatic ring, and the tert-butyl carbamate (Boc) protecting group all contribute to the unique spectral fingerprint of the molecule. Understanding the expected data from various spectroscopic techniques is crucial for confirming the identity and purity of this compound in a research setting.

Caption: A general workflow for spectroscopic analysis.

Conclusion

The predicted spectroscopic data presented in this guide provide a valuable reference for researchers and scientists working with this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a robust method for confirming the structure and purity of this important synthetic intermediate. While this guide is based on well-established spectroscopic principles and data from analogous structures, it is always recommended to compare these predictions with experimentally obtained data for definitive characterization.

References

-

PubChem. 1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester. [Link]

-

Beijing Thinker Technology Co., Ltd. This compound. [Link]

- Gu, Y., et al. (2015). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

NIST. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

- Giraud, A., et al. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synlett, 2007(1), 115-118.

Sources

An In-Depth Technical Guide to the Purity Analysis of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, a critical intermediate in contemporary pharmaceutical synthesis. The purity of such building blocks is paramount, directly influencing the safety, efficacy, and impurity profile of the final Active Pharmaceutical Ingredient (API). This document details an orthogonal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each methodology is presented with an emphasis on the causality behind experimental choices, self-validating protocols, and adherence to international regulatory standards, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (henceforth referred to as the "analyte") is a versatile heterocyclic building block. The presence of an iodine atom provides a reactive handle for cross-coupling reactions, the dihydro-indole (indoline) core is a common scaffold in biologically active molecules, and the tert-butyloxycarbonyl (Boc) group offers robust protection of the indole nitrogen, which can be removed under specific acidic conditions.[1] Given its role as a precursor to complex APIs, ensuring its chemical purity is not merely a quality control checkpoint; it is a foundational requirement for predictable reaction kinetics, yield, and minimizing the formation of process-related impurities that can be challenging and costly to remove in downstream steps.[2]

A multi-faceted analytical strategy is essential. No single technique can provide a complete purity profile. Therefore, we advocate for an orthogonal approach, where each method provides a unique and complementary piece of information, culminating in a highly confident and defensible purity assessment. This guide is structured around this core principle.

Figure 1: Overall workflow for the orthogonal purity analysis of the analyte.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly in the reverse-phase mode, is the gold standard for quantifying the purity of pharmaceutical intermediates.[3] Its strength lies in its ability to separate the main compound from closely related impurities, such as starting materials, by-products, or degradation products.

Expertise & Causality: We select a C18 stationary phase because of the analyte's predominantly non-polar character, attributed to the Boc group and the aromatic system. A gradient elution is employed because potential impurities (e.g., de-Boc'd starting material) will have significantly different polarities. The more polar impurities will elute earlier, while any less polar, late-eluting impurities will be effectively cleared from the column by the increasing organic solvent concentration. UV detection is ideal, as the indole ring possesses a strong chromophore.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Sample Preparation: Accurately weigh approximately 5 mg of the analyte and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a ~0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: The following table outlines a robust starting method. Method validation should be performed according to ICH Q2(R1) guidelines.[4][5]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for resolving non-polar to moderately polar small molecules. |

| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape of any basic species. |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA | Strong organic solvent for eluting the non-polar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |

| UV Detection | 220 nm & 254 nm | 220 nm for general detection and 254 nm for the aromatic system. |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-22 min: 50% B | A shallow gradient ensures resolution of closely eluting impurities. |

Data Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A successful separation will show a sharp, symmetrical main peak. The DAD can be used to perform peak purity analysis, ensuring the main peak is not co-eluting with an impurity.[6]

NMR Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy provides definitive structural information. Both ¹H and ¹³C NMR are essential for confirming the identity of the main component and for identifying any structurally distinct impurities.[7]

Expertise & Causality: ¹H NMR confirms the presence and connectivity of all protons, including the characteristic signals for the dihydro-indole core, the aromatic protons, and the large singlet for the tert-butyl group. ¹³C NMR complements this by confirming the carbon skeleton. The choice of a deuterated solvent like CDCl₃ is based on the analyte's good solubility and the solvent's non-interfering chemical shift range.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.

Expected Spectral Data & Interpretation

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons on the iodinated benzene ring, triplet signals for the two methylene (-CH₂-) groups of the dihydro-indole ring, and a prominent singlet around 1.5 ppm integrating to 9 protons for the Boc group.

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbon of the Boc group (~150-155 ppm), aromatic carbons (one of which will show a low intensity due to the C-I bond), the quaternary carbon of the Boc group (~80-85 ppm), the methylene carbons, and the methyl carbons of the Boc group (~28 ppm).[8]

Trustworthiness: The presence of unexpected signals, even at low integration values, would indicate impurities. For example, the absence of the large singlet at ~1.5 ppm and the appearance of an N-H signal would suggest the presence of the de-protected impurity.

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the analyte, providing an essential check on its identity.[9][10]

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[11] Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, no characteristic M+2 isotopic pattern is expected from the halogen itself. This simplifies the spectrum and makes the detection of any chloro- or bromo-containing impurities more straightforward.

Experimental Protocol: MS Analysis

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Use the effluent from the HPLC analysis or prepare a dilute solution (~10 µg/mL) in acetonitrile/water.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Acquire a full scan mass spectrum.

Data Interpretation

The analyte has a molecular formula of C₁₃H₁₆INO₂ and a monoisotopic mass of 345.0226 g/mol . The primary ion expected in the mass spectrum will be the protonated molecule [M+H]⁺ at an m/z of 346.0304 . The observation of this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the compound's identity.

Figure 2: Logical relationship between the orthogonal analytical techniques.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a fundamental check of the empirical formula and the overall purity of the bulk material.[12] Contaminants such as residual solvents or inorganic salts will cause the experimental values to deviate significantly from the theoretical percentages.

Expertise & Causality: This is a destructive combustion-based analysis that complements the structural information from spectroscopic methods. It is a mass-balance technique; the sum of the elemental percentages should approach 100%. A significant deviation, after accounting for iodine, points to the presence of non-CHNI impurities.

Protocol & Data Interpretation

-

Instrumentation: A CHN combustion analyzer.

-

Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried analyte into a tin capsule.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

The results are compared against the theoretical values calculated from the molecular formula C₁₃H₁₆INO₂.

| Element | Theoretical % | Acceptable Range (±0.4%) |

| Carbon (C) | 45.24% | 44.84% - 45.64% |

| Hydrogen (H) | 4.67% | 4.27% - 5.07% |

| Nitrogen (N) | 4.06% | 3.66% - 4.46% |

| Iodine (I) | 36.77% | (Determined by other methods) |

| Oxygen (O) | 9.27% | (Determinated by difference) |

Trustworthiness: Results falling within the ±0.4% tolerance range provide strong, independent confirmation of the analyte's elemental composition and high purity.

Conclusion: A Self-Validating System

The purity assessment of this compound requires a rigorous, multi-technique approach. The quantitative purity value obtained from HPLC is only considered trustworthy and valid when the identity of the main peak is unequivocally confirmed by NMR and Mass Spectrometry, and the bulk composition is verified by Elemental Analysis. This orthogonal and self-validating framework ensures that the material meets the stringent quality standards required for pharmaceutical development, providing confidence in all subsequent synthetic transformations. All methods described should be fully validated according to the principles outlined in ICH Q2(R1) to ensure they are suitable for their intended purpose.[13]

References

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

-

Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. Available from: [Link]

-

ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent Technologies. Available from: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

-

Quality Guidelines. ICH. Available from: [Link]

-

Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Available from: [Link]

-

(PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available from: [Link]

-

Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

-

Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

-

Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. Atmospheric Chemistry and Physics. Available from: [Link]

-

PURITY AND IMPURITY ANALYSIS. Agilent Technologies. Available from: [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

-

Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emission. ProQuest. Available from: [Link]

-

Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. Available from: [Link]

-

[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. Available from: [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Available from: [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

-

(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. Available from: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

-

Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. Digital Commons @ University of Connecticut. Available from: [Link]

-

Expedient synthesis of indoles from N-Boc arylhydrazines | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of indolines. Organic Chemistry Portal. Available from: [Link]

-

Novel Chemistry of Indole in the Synthesis of Heterocycles. SciSpace. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles [mdpi.com]

- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. smithers.com [smithers.com]

- 13. fda.gov [fda.gov]

An In-depth Technical Guide to the Solubility of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, and formulation.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS No. 503614-74-2), a key heterocyclic building block in medicinal chemistry. In the absence of extensive public solubility data, this document emphasizes predictive analysis based on molecular structure and provides a robust, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Critical Role of Solubility

In the drug development pipeline, from initial synthesis to final dosage form, solvent selection is paramount.[4] Solubility data dictates the choice of reaction media, influences crystallization and purification strategies, and is a key determinant of a drug candidate's bioavailability.[5] For a compound like this compound, understanding its solubility profile allows researchers to optimize process efficiency, ensure product purity, and lay the groundwork for successful formulation development. This guide provides the foundational principles and practical methodologies to achieve this.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] A detailed analysis of the target molecule's structure provides a strong basis for predicting its solubility behavior.

Molecular Structure: this compound

-

Core Structure: A 2,3-dihydro-indole (indoline) ring system.

-

Key Substituents:

-

5-Iodo group: A heavy, polarizable halogen atom that increases molecular weight and can participate in halogen bonding.

-

N-Boc group (tert-butyl ester of a carbamic acid): A bulky, lipophilic protecting group that significantly increases the nonpolar surface area of the molecule.[7][8][9][10] The carbamate moiety itself contains a polar carbonyl group capable of acting as a hydrogen bond acceptor.

-

Predicted Solubility Profile:

Based on this structure, we can infer the following:

-

High Lipophilicity: The large, nonpolar tert-butyl group and the bicyclic indole core suggest the molecule is predominantly lipophilic or "greasy."

-

Moderate Polarity: The presence of the carbamate's carbonyl oxygen (C=O) and the polar C-I bond introduces moderate polar character.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like N-H or O-H) but possesses two potential hydrogen bond acceptor sites on the carbonyl and ester oxygens.

This analysis leads to a set of rational predictions for solubility in common organic solvents, summarized in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are moderately polar and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar aprotic solvent that should be very effective. Diethyl ether is less polar and may be slightly less effective but still a good solvent. |

| Esters | Ethyl Acetate (EtOAc) | High | Ethyl acetate has a polarity profile well-matched to the solute, with hydrogen bond accepting capabilities. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide range of organic molecules, including those with moderate polarity. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | While the molecule can accept hydrogen bonds, it cannot donate them. The strong hydrogen-bonding network of alcohols may be only partially disrupted, leading to moderate solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | These nonpolar solvents will interact favorably with the lipophilic parts of the molecule, but less so with the polar carbamate. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low to Very Low | These are highly nonpolar solvents and are unlikely to effectively solvate the polar regions of the molecule, leading to poor solubility. |

| Aqueous | Water | Insoluble | The molecule is large and predominantly nonpolar, making it incompatible with the highly polar, hydrogen-bonded network of water.[11] |

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial screening, precise quantitative data requires experimental measurement. The "gold standard" for determining the true equilibrium solubility of a solid is the isothermal shake-flask method .[12][13] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically accurate value.[13]

Workflow for Solubility Determination

The overall process involves a logical flow from preparation to analysis, ensuring data integrity and reproducibility.

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes (e.g., 1 mL)

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

HPLC or LC-MS system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Slurries:

-

To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately pipette a fixed volume of each chosen solvent (e.g., 1.0 mL) into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a minimum of 24 hours to allow the system to reach equilibrium.[12] For compounds that may have slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is advisable.[14]

-

Self-Validation: To confirm equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. If the measured concentrations are consistent, equilibrium is established.[13]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial to remove any remaining microscopic particles.

-

Perform an accurate serial dilution of the filtered sample into a known volume of a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Prepare a set of calibration standards of the compound at known concentrations.

-

Analyze the diluted samples and the calibration standards by a validated analytical method, such as HPLC-UV or LC-MS.[14]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Data Interpretation and Application in Drug Development

The quantitative solubility data obtained is not merely a number; it is actionable intelligence that informs critical decisions throughout the development process.

Caption: Application of solubility data in the drug development workflow.

-

Process Chemistry: High solubility in a reaction solvent allows for more concentrated reaction mixtures, improving throughput and efficiency. Conversely, poor solubility may necessitate larger solvent volumes or elevated temperatures.

-

Purification and Crystallization: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[15] The data generated allows for the rational selection of solvent/antisolvent systems to achieve high purity and yield.[16]

-

Formulation Science: For oral drug delivery, adequate solubility in biorelevant media is often a prerequisite for absorption.[5] If the compound has low aqueous solubility, the organic solvent solubility data can guide the development of advanced formulations, such as lipid-based systems or amorphous solid dispersions, where the drug is dissolved in a polymer matrix.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. By combining theoretical predictions based on molecular structure with rigorous experimental determination via the shake-flask method, scientists can generate the reliable, quantitative data needed to optimize synthetic processes, streamline purification, and make informed decisions in formulation development. This systematic approach ensures scientific integrity and accelerates the path from chemical entity to viable drug candidate.

References

- Delgado, D. R., & Martínez, F. (2015). Solution-Thermodynamic Study of the Solubility of Indomethacin in some Propylene Glycol + Water Cosolvent Mixtures. Journal of Solution Chemistry, 44(3-4), 634-653.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering.

-

BioDuro. ADME Solubility Assay. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. scispace.com [scispace.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Iodine-catalyzed efficient synthesis of xanthene/thioxanthene-indole derivatives under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reagents & Solvents [chem.rochester.edu]

Molecular structure and conformation of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular architecture and conformational landscape of this compound. As a key heterocyclic scaffold, the indoline nucleus is prevalent in numerous natural products and synthetic compounds of significant medicinal value.[1][2] This document synthesizes structural data, spectroscopic principles, and computational insights to offer a comprehensive understanding of this specific, functionalized indoline derivative, a valuable building block in modern drug discovery.[3][4]

Introduction to the Indoline Scaffold

The 2,3-dihydroindole, or indoline, framework is a privileged structure in medicinal chemistry, prized for its unique three-dimensional geometry.[1] Unlike the planar indole ring, the saturated five-membered ring of indoline introduces non-planarity, which can enhance physicochemical properties such as aqueous solubility and provide specific vectors for substituent placement in drug design.[1] The introduction of a tert-butoxycarbonyl (Boc) group on the nitrogen atom and an iodine atom on the benzene ring further functionalizes the scaffold, creating a versatile intermediate for complex molecular synthesis.

The subject of this guide, this compound, incorporates three key features:

-

The Indoline Core: A robust bicyclic system that provides a rigid foundation.

-

The N-Boc Group: A bulky protecting group that not only prevents N-alkylation or acylation but also profoundly influences the molecule's conformational preferences through steric hindrance.

-

The 5-Iodo Substituent: A heavy atom that can be instrumental in X-ray crystallographic phasing and, more importantly, serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse compound libraries.

dot```dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C4 [label="C", pos="0.6,-1.9!"]; C5 [label="C", pos="1.8,-1.5!"]; C6 [label="C", pos="2.1,-0.3!"]; C7 [label="C", pos="1.2,0.4!"]; C7a [label="C", pos="0,0!"];

// Aromatic ring hydrogens H4 [label="H", pos="0.3,-2.8!"]; H6 [label="H", pos="3.0,-0.1!"]; H7 [label="H", pos="1.5,1.3!"];

// Pyrrolidine ring hydrogens H2a [label="H", pos="-1.9,1.1!"]; H2b [label="H", pos="-1.7,-0.1!"]; H3a [label="H", pos="-1.9,-1.1!"]; H3b [label="H", pos="-1.7,0.1!"];

// Substituents I5 [label="I", pos="2.7,-2.4!"]; Boc_C [label="C", pos="0,2.1!"]; Boc_O1 [label="=O", pos="0.9,2.6!"]; Boc_O2 [label="O", pos="-0.9,2.6!"]; tBu_C [label="C", pos="-1.1,3.8!"]; tBu_CH3a [label="CH₃", pos="-2.2,4.2!"]; tBu_CH3b [label="CH₃", pos="-0.1,4.6!"]; tBu_CH3c [label="CH₃", pos="-1.5,3.0!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a;

// Hydrogens C4 -- H4; C6 -- H6; C7 -- H7; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b;

// Substituents C5 -- I5; N1 -- Boc_C; Boc_C -- Boc_O1 [style=double, len=0.5]; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_CH3a; tBu_C -- tBu_CH3b; tBu_C -- tBu_CH3c;

// Labels for key positions pos_N1 [label="1", pos="-0.3,0.9!"]; pos_C2 [label="2", pos="-1.4,0.8!"]; pos_C3 [label="3", pos="-1.4,-0.8!"]; pos_C4 [label="4", pos="0.3,-1.6!"]; pos_C5 [label="5", pos="1.9,-0.9!"]; pos_C6 [label="6", pos="2.1,0.1!"]; pos_C7 [label="7", pos="1.2,0.8!"];

}

Caption: Workflow for determining molecular conformation.

Influence of the N-Boc Group

The N-tert-butoxycarbonyl group is the dominant factor controlling the conformation. Due to its large steric bulk, rotation around the N-C(O) single bond is highly restricted. This leads to the existence of distinct rotamers. In N-acyl heterocycles, the amide bond can adopt either a syn or anti conformation. Computational and experimental studies on similar N-Boc protected systems show a strong preference for a conformation that minimizes steric clash between the tert-butyl group and the adjacent ring protons (specifically, the H7 proton). This often results in a nearly planar arrangement of the C7a-N1-C(O)-O moiety.

Puckering of the Indoline Ring

The five-membered ring of the indoline core is not planar. It adopts an "envelope" or "twist" conformation to relieve ring strain. The specific conformation (which atom is "out-of-plane") is influenced by the substituents. The bulky N-Boc group can influence the puckering to accommodate its own steric demands. The exact nature of this puckering is best determined by X-ray crystallography or detailed NMR analysis.

Computational Modeling Protocol

In the absence of experimental data, computational chemistry provides powerful predictive insights into the conformational landscape. [5] Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: A 2D structure of the molecule is converted into a 3D model.

-

Conformational Search: A systematic or random search of the key torsional angles (especially the N-C(O) bond and the ring pucker) is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to generate a wide range of possible conformers.

-

Geometry Optimization and Energy Calculation: The low-energy conformers from the initial search are then subjected to full geometry optimization and energy calculation using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides the relative energies of the stable conformers.

-

Population Analysis: The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.

Table 1: Hypothetical Conformational Energy Data

| Conformer ID | Dihedral Angle (C7a-N1-C=O) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| A | ~10° | 0.00 | ~95% |

| B | ~170° | 2.50 | ~5% |

Note: This data is illustrative, based on typical energy differences for N-Boc rotamers, and would need to be confirmed by actual calculation.

Applications in Drug Development

The 5-Iodo-N-Boc-indoline scaffold is a strategic starting point for the synthesis of complex molecules with potential therapeutic applications. [1][3]* Scaffold for Library Synthesis: The iodine atom is a key functional group for diversification. Using palladium-catalyzed cross-coupling reactions, a vast array of substituents (aryl, alkyl, alkynyl groups) can be introduced at the 5-position, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Bioisosteric Replacement: The indoline core can serve as a bioisostere for other aromatic systems, offering a different 3D profile that may lead to improved selectivity or pharmacokinetic properties for a given biological target.

-

Conformational Constraint: The inherent rigidity of the indoline ring and the conformational preferences imposed by the N-Boc group can be exploited to lock a molecule into a bioactive conformation, potentially increasing its potency and reducing off-target effects.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its molecular structure is defined by the non-planar indoline core, with its conformation being overwhelmingly dictated by the sterically demanding N-Boc protecting group. A comprehensive understanding of its structure, achievable through a synergistic combination of spectroscopy, X-ray crystallography, and computational modeling, is essential for its effective use as a building block in the rational design and development of novel therapeutics.

References

- Regioselective C5−H Direct Iodination of Indoles. American Chemical Society.

- A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Thieme.

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Center for Biotechnology Information. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

-

Computational Studies Supporting Experimental Designs (Task 3.2). Office of Scientific and Technical Information. Available at: [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Center for Biotechnology Information. Available at: [Link]

-

Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

-

X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. PubMed. Available at: [Link]

-

Conformational study on indoline compounds. Structures of 2‐phenyl‐3‐arylimino‐3H‐indole 1‐Oxide, 1,2‐dihydro‐2‐phenyl‐2‐benzyl‐ and 2‐tert‐Butyl‐3‐phenylimino‐3H‐indole 1‐oxyls. ResearchGate. Available at: [Link]

-

Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. Available at: [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. energy.gov [energy.gov]

Commercial availability of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

An In-Depth Technical Guide to the Commercial Availability and Application of 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. The document details the compound's chemical identity, physicochemical properties, and current commercial availability. Furthermore, it explores its primary applications as a synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, and offers insights into its handling, storage, and safety considerations. A representative experimental protocol is provided to illustrate its practical utility in modern organic synthesis, underscoring its value in the creation of complex molecular architectures for novel therapeutic agents.

Chemical Identity and Properties

This compound, also known as tert-butyl 5-iodoindoline-1-carboxylate, is a bifunctional molecule featuring a protected indoline core. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, preventing its participation in unwanted side reactions while enhancing solubility in common organic solvents. The iodine atom at the 5-position is the key reactive site, making it an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Key Identifiers:

| Identifier | Value |

| CAS Number | 215453-30-2 |

| Molecular Formula | C₁₃H₁₆INO₂[1] |

| Molecular Weight | 345.18 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(I)=CC=C21[1] |

| InChI Key | InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |

Physicochemical Properties:

| Property | Typical Value | Source |

| Appearance | Solid / Powder | [1] |

| Purity | ≥97% to 98% | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light. | [2] |

Commercial Availability and Sourcing

This compound is readily available commercially as a research chemical from numerous fine chemical suppliers. It is classified as a "building block," indicating its primary use in the synthesis of more complex target molecules rather than as an end-product. Its availability facilitates its use in both small-scale discovery chemistry and larger-scale medicinal chemistry campaigns.

When sourcing this material, researchers should prioritize suppliers who provide a detailed Certificate of Analysis (CoA) confirming purity (typically by HPLC and ¹H NMR) and identity, as the quality of this starting material is paramount for successful and reproducible downstream reactions.

Table of Representative Suppliers:

| Supplier | Typical Purity | Intended Use |

| Fluorochem | 98% | Research and Development[1] |

| CymitQuimica | 96% | Laboratory Use Only[3] |

| Matrix Scientific | Not specified | Research and Development[4] |

Note: This list is not exhaustive and is intended for illustrative purposes. Pricing and stock levels vary.

Core Applications in Research and Development

The synthetic utility of this compound is anchored to the reactivity of the C-I bond on the aromatic ring. Aryl iodides are highly prized substrates for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. The electron-rich nature of the indoline ring system further facilitates these transformations.

Key Synthetic Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position.

-

Heck and Sonogashira Couplings: For the formation of C-C bonds via reactions with alkenes and terminal alkynes, respectively, to build more complex scaffolds.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with various amines, a critical transformation in the synthesis of many biologically active compounds.

-

Chan-Lam Coupling: Copper-catalyzed formation of C-O, C-N, or C-S bonds.

The indoline core itself is a privileged scaffold found in numerous natural products and pharmaceuticals, making this building block particularly valuable for creating libraries of novel compounds for screening and lead optimization.

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.

Key Safety Information:

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[2][5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust.[6] |

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[2] Stability under normal conditions is generally good.[5][7]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound with an arylboronic acid. This serves as a practical example of its application.

Objective: To synthesize tert-butyl 5-phenyl-2,3-dihydro-1H-indole-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), anhydrous (3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Methodology:

-

Reactor Setup (Inert Atmosphere): To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ. Oven-dried glassware prevents quenching of the catalyst and reagents by moisture.

-

-

Catalyst Addition: Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (PPh₃).

-

Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand can significantly impact reaction efficiency.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous solvent via syringe.

-

Causality: Degassing the solvent (if not pre-sparged) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Heat is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine.

-

Causality: The aqueous wash removes the inorganic base and boronic acid byproducts. The celite filtration effectively removes solid residues.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: Chromatography is essential to separate the desired product from any remaining starting materials, homocoupled byproducts, and other impurities, yielding the pure compound.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

-

ChemBK. tert-butyl 5-iodo-2,3-dioxo-2,3-dihydroindole-1-carboxylate. [Link]

-

Synlett. A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. [Link]

-

MDPI. Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]

-

ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

-

PubMed Central (PMC). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. [Link]